2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one
Description
This compound features a pyrazole core substituted at the 1-position with a 2-(2-bromophenoxy)acetyl group and at the 4-position with a 4-methylphenylsulfanyl group. The 3,5-dimethyl groups on the pyrazole ring enhance steric stability and influence electronic properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-8-10-16(11-9-13)26-20-14(2)22-23(15(20)3)19(24)12-25-18-7-5-4-6-17(18)21/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSBDLIMZIVHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)COC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole core: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the bromophenoxy group: The bromophenoxyacetyl moiety can be introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with an appropriate acylating agent.
Attachment of the methylphenylthio group: The thioether linkage can be formed through the reaction of a thiol with a suitable electrophile, such as an alkyl halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenoxy and methylphenylthio groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Steric Influence: 3,5-Dimethyl groups on the pyrazole ring in the target compound may enhance metabolic stability compared to non-methylated analogs .
- Halogen Impact : Bromine’s ortho position (target compound) vs. chlorine’s para position (3335-0133) may alter binding kinetics due to steric and electronic differences .
Biological Activity
The compound 2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenoxy group, a pyrazole moiety, and a sulfanyl phenyl group, which may contribute to its biological activities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives of pyrazol compounds against different cancer cell lines. For instance, compounds similar to the target molecule have shown significant cytotoxicity against glioma and other cancer types. The IC50 values for these compounds often range from 5 µM to 10 µM, indicating their effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
Compounds with similar structural features have demonstrated notable antimicrobial activities. For example, derivatives containing bromophenoxy groups have been reported to exhibit effective antibacterial and antifungal properties. These effects are often attributed to the ability of the compounds to disrupt microbial cell membranes or inhibit essential enzymes .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Induction of Apoptosis : Studies indicate that certain pyrazole derivatives induce apoptosis in cancer cells through mitochondrial pathways. This includes the activation of caspases and the release of cytochrome c .
- Cell Cycle Arrest : Compounds similar to this one have been shown to cause cell cycle arrest at various phases (G1/S or G2/M), which can inhibit cancer cell proliferation .
- Antimicrobial Action : The antimicrobial efficacy is believed to arise from interference with DNA replication and protein synthesis in microbes, leading to cell death .
Case Study 1: Cytotoxic Effects on Glioma Cells
In a study assessing the cytotoxicity of related pyrazole derivatives on glioma cells, compound 5f (a structural analog) demonstrated an IC50 value of 5.13 µM, outperforming 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism involved significant apoptosis induction .
Case Study 2: Antimicrobial Testing
A series of tests conducted on similar compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, indicating potent antimicrobial activity .
Data Tables
| Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Cytotoxicity (Glioma) | 5.13 | Apoptosis induction |
| Antimicrobial (Gram+) | 10 - 50 | Cell membrane disruption |
| Antimicrobial (Gram-) | 20 - 40 | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
